

Application Notes and Protocols: 2-Amino-4-bromo-3-nitropyridine in Medicinal Chemistry

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Compound of Interest

Compound Name: 2-Amino-4-bromo-3-nitropyridine

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Introduction

2-Amino-4-bromo-3-nitropyridine is a versatile heterocyclic building block with significant applications in medicinal chemistry. Its unique substitution pattern, featuring an amino group, a nitro group, and a bromine atom on the pyridine core, allows for a range of chemical transformations. This makes it a valuable precursor for the synthesis of complex heterocyclic systems, particularly those with demonstrated biological activity. The electron-withdrawing nitro group activates the C4 position for nucleophilic aromatic substitution (S_NAr), while the amino group at C2 and the bromine atom provide additional handles for diversification, making it a key intermediate in the development of novel therapeutic agents.

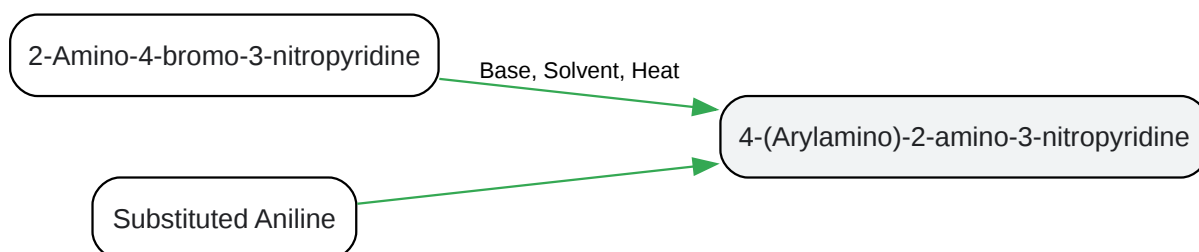
The primary application of **2-Amino-4-bromo-3-nitropyridine** in medicinal chemistry is as a scaffold for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. By serving as a starting material for the construction of fused heterocyclic systems like pyrido[2,3-d]pyrimidines, **2-Amino-4-bromo-3-nitropyridine** enables the generation of potent and selective kinase inhibitors.

Application 1: Synthesis of Kinase Inhibitor Scaffolds via Nucleophilic Aromatic Substitution

(S_NAr)

A key transformation of **2-Amino-4-bromo-3-nitropyridine** is the nucleophilic aromatic substitution of the bromine atom at the 4-position with various amines, particularly anilines. This reaction is facilitated by the activating effect of the adjacent nitro group. The resulting 4-(arylamino)-2-amino-3-nitropyridine intermediate is a crucial precursor for the construction of the pyrido[2,3-d]pyrimidine scaffold, a privileged structure in many kinase inhibitors.

General Reaction Scheme:



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Caption: General S_NAr reaction of **2-Amino-4-bromo-3-nitropyridine**.

This initial S_NAr reaction is typically followed by reduction of the nitro group and subsequent cyclization to form the pyrido[2,3-d]pyrimidine ring system. This scaffold is a known ATP-competitive inhibitor of various kinases, including Receptor Tyrosine Kinases (RTKs) like EGFR, PDGFR- β , and VEGFR-2, as well as other kinases such as ALK and ROS1.^[1]

Representative Kinase Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives

The following table summarizes the inhibitory activities of various pyrido[2,3-d]pyrimidine-based compounds, which represent the types of molecules that can be synthesized using **2-Amino-4-bromo-3-nitropyridine** as a starting material.

Compound Class	Target Kinase	IC50 (nM)	Cellular Activity (IC50, μ M)	Reference
2-Amino-4-(1-piperidine)pyridine derivative	ALKL1196M	41.3	-	[1]
2-Amino-4-(1-piperidine)pyridine derivative	ROS1G2032R	104.7	-	[1]
Pyrido[2,3-d]pyrimidine	EGFR	-	H3122: 6.27	[1]
Pyrido[2,3-d]pyrimidine	ROS1	-	HCC78: 10.71	[1]

Note: The data presented are for representative compounds within the class of kinase inhibitors that can be accessed through synthetic routes involving **2-Amino-4-bromo-3-nitropyridine** derivatives.

Experimental Protocols

Protocol 1: Synthesis of N4-Aryl-3-nitropyridine-2,4-diamine via SNAr

This protocol describes a general method for the nucleophilic aromatic substitution of the bromine atom in **2-Amino-4-bromo-3-nitropyridine** with a substituted aniline.

Materials and Reagents:

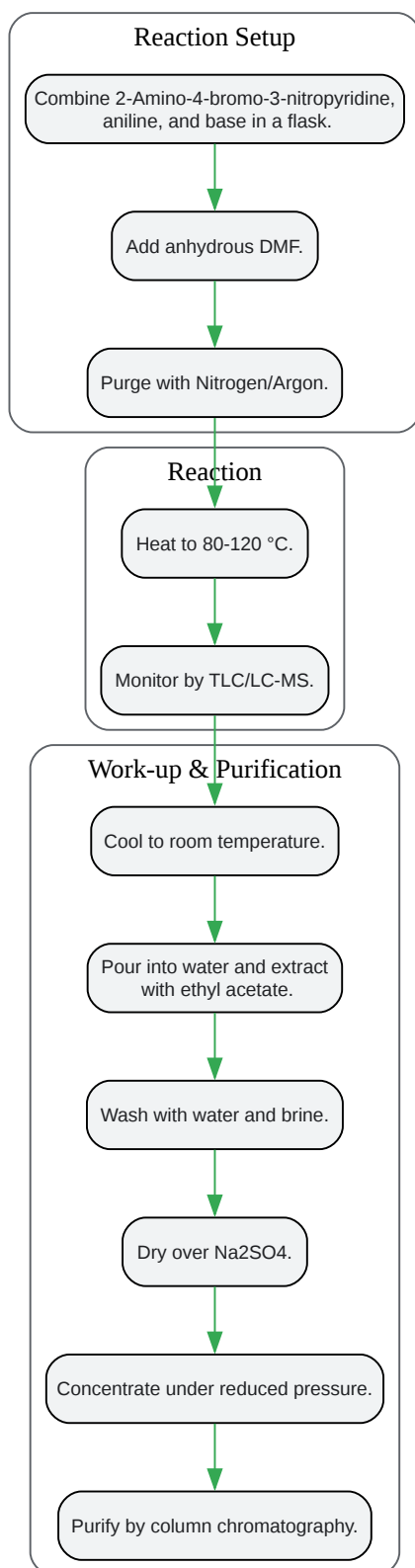
- **2-Amino-4-bromo-3-nitropyridine**
- Substituted aniline (1.1 equivalents)
- Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base (2.0 equivalents)

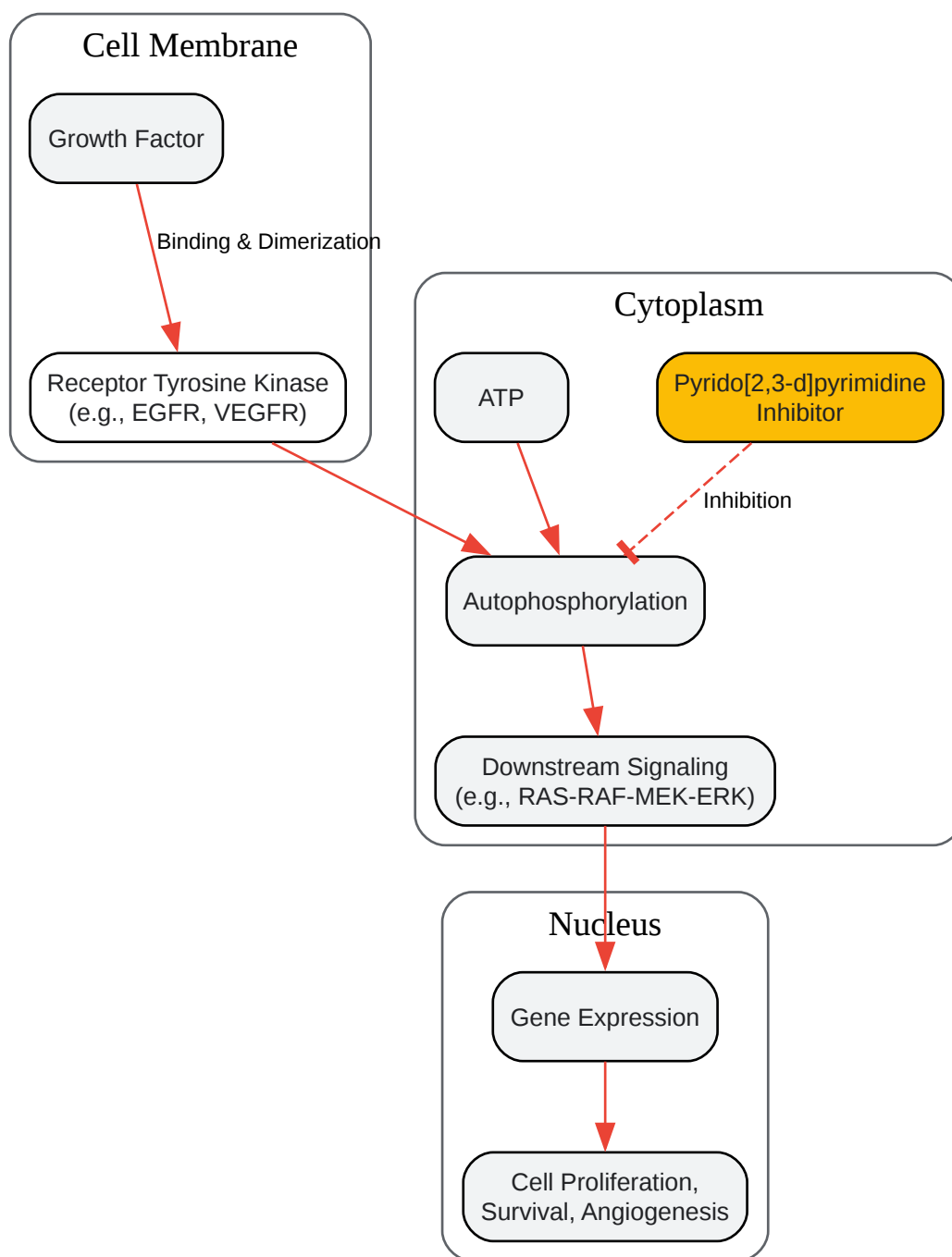
- Anhydrous N,N-Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent
- Inert gas (Nitrogen or Argon)
- Standard laboratory glassware for organic synthesis
- Silica gel for column chromatography
- Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Procedure:

- To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add **2-Amino-4-bromo-3-nitropyridine** (1.0 eq).
- Add the substituted aniline (1.1 eq) and the non-nucleophilic base (e.g., DIPEA, 2.0 eq).
- Add anhydrous solvent (e.g., DMF) to achieve a suitable concentration (e.g., 0.1-0.5 M).
- Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.
- Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature may vary depending on the reactivity of the aniline.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-24 hours.
- Upon completion, cool the reaction mixture to room temperature.
- Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
- Filter and concentrate the organic layer under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N4-aryl-3-

nitropyridine-2,4-diamine.





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References

- 1. Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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